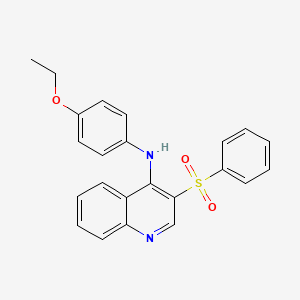

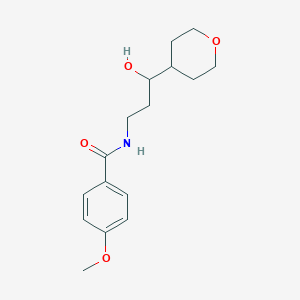

1-(4-(1H-1,2,3-triazol-1-il)piperidin-1-il)-2-fenilbutan-1-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,3-triazole ring could potentially be formed using a click chemistry reaction, a type of reaction that rapidly produces substances by joining small units together . The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring. The attachment of the phenyl and butanone groups would likely involve further steps, possibly including a Friedel-Crafts acylation for the attachment of the butanone group to the phenyl ring.Mecanismo De Acción

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines .

Mode of Action

It is suggested that similar 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been reported to affect various biochemical pathways involved in cell proliferation and apoptosis .

Pharmacokinetics

Heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one for lab experiments is its selectivity for BTK, which allows for the specific inhibition of B cell receptor signaling without affecting other signaling pathways. This makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Direcciones Futuras

There are a number of potential future directions for research into 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one and its therapeutic applications. One area of interest is the development of combination therapies that target multiple signaling pathways in B cells, in order to achieve more effective and durable responses. Another area of interest is the investigation of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one in combination with other immunomodulatory agents, such as checkpoint inhibitors, in the treatment of B cell malignancies. Finally, further research is needed to better understand the long-term safety and efficacy of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one in clinical trials.

Métodos De Síntesis

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one involves a series of chemical reactions, starting with the reaction of 4-(1H-1,2,3-triazol-1-yl)piperidine with 2-bromoacetophenone to form 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-bromoacetophenone. This intermediate is then reacted with 2-phenylbutan-1-one in the presence of a palladium catalyst to yield 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one.

Aplicaciones Científicas De Investigación

- Investigadores han sintetizado nuevos derivados de 1,2,4-triazol, incluidos compuestos relacionados con nuestra molécula objetivo . Estos derivados se evaluaron por su actividad citotóxica contra líneas celulares de cáncer humano (MCF-7, Hela y A549) utilizando ensayos MTT.

- Estudios de acoplamiento molecular revelaron que estos derivados interactúan con el bolsillo de unión de la enzima aromatasa . La aromatasa participa en la biosíntesis de estrógenos, y su inhibición puede ser relevante en la terapia contra el cáncer, especialmente el cáncer de mama.

Propiedades Anticancerígenas

Inhibición de la Aromatasa

Propiedades

IUPAC Name |

2-phenyl-1-[4-(triazol-1-yl)piperidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-2-16(14-6-4-3-5-7-14)17(22)20-11-8-15(9-12-20)21-13-10-18-19-21/h3-7,10,13,15-16H,2,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJNREXCNDMXBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2378716.png)

![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)

![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)

![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)

![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2378726.png)

![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)